![molecular formula C20H27ClN2O2S B4657484 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4657484.png)
1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Overview
Description
1-(1-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with an adamantyl group and a chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via alkylation reactions using adamantyl halides.
Sulfonylation: The chlorophenylsulfonyl group can be introduced through sulfonylation reactions using chlorophenylsulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antiviral or anticancer activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)piperazine: Lacks the sulfonyl group, potentially less reactive.
4-[(4-Chlorophenyl)sulfonyl]piperazine: Lacks the adamantyl group, potentially less stable.
1-(1-Adamantyl)-4-phenylpiperazine: Lacks the sulfonyl group, different reactivity profile.
Uniqueness
1-(1-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the combination of the adamantyl and chlorophenylsulfonyl groups, which confer specific chemical and physical properties that can be advantageous in various applications.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(4-chlorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2S/c21-18-1-3-19(4-2-18)26(24,25)23-7-5-22(6-8-23)20-12-15-9-16(13-20)11-17(10-15)14-20/h1-4,15-17H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMFWNLHCBYPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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